![molecular formula C₂₃H₁₈Cl₃N₅O₂ B1140643 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride CAS No. 28249-90-3](/img/no-structure.png)
9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of phenoxazine derivatives, including compounds similar to 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride, involves complex reactions starting from basic aromatic compounds or intermediates. For example, novel phenoxazine and oxazine derivatives have been synthesized from 2-(2′,4′-dihydroxyphenyl)benzimidazole intermediates, displaying good fluorescence quantum yield and thermal stability up to 300°C (Patil et al., 2015). These methodologies highlight the potential routes for synthesizing complex phenoxazine chlorides.
Molecular Structure Analysis
The molecular structure of phenoxazine derivatives is characterized by detailed spectroscopic and crystallographic analyses. For instance, fluorescent benzo[α]phenoxazines have been synthesized, with their molecular structures, including crystal network and charge distribution, studied through density functional theory and X-ray crystallography, providing insights into their electrostatic potential and molecular electrostatic potential (Chadar et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving phenoxazine derivatives can lead to various functionalized compounds. For example, the reaction of benzo[a]phenoxazin-9-one with ethylenimine results in 11-ethyleneamino derivatives, indicating the reactivity of the phenoxazine nucleus towards nucleophiles (Afanas'eva, 1970).
Physical Properties Analysis
The physical properties of phenoxazine derivatives are significantly influenced by their structural features. Vacuum-deposited thin films of related compounds have been studied for their physicochemical properties, showing good light-sensitive and masking properties suitable for submicron patterning under UV exposure (Ignasheva et al., 1994).
Applications De Recherche Scientifique
Ionophore-Based pH Electrodes
9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine derivatives have been used in the construction of H+-selective membrane electrodes. These electrodes, embedded in a high molecular weight poly(vinyl chloride) matrix, exhibited near-Nernstian responses over specific pH ranges. This makes them valuable for precise pH measurements in various scientific contexts (Coșofreț, Nahir, Lindner, & Buck, 1992).
Photophysical Properties in Thin Films
Studies have examined the physicochemical properties of vacuum-deposited thin films of 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine derivatives. These films exhibit notable light-sensitive and masking properties, making them suitable for submicron patterning under UV exposure (Ignasheva, Gudimenko, Agabekov, & Ivko, 1994).
Antifungal Activity
Benzo[a]phenoxazinium chlorides, including 9-Diethylamino variants, have demonstrated potential as antifungal agents. Their activity against yeast like Saccharomyces cerevisiae was influenced by the length of aliphatic chains in the molecular structure. Certain derivatives showed high minimum inhibitory concentration (MIC) activity (Leitão et al., 2016).
Molecular Dynamics Simulations
This compound, commonly known as Nile Red, has been a subject of molecular dynamics simulations to understand its behavior in lipid bilayers. Such studies are crucial for interpreting fluorescent data in biological systems, particularly concerning the lipid microenvironment (Singh & Tieleman, 2013).
Optodes for Protamine Determination
Optodes, prepared using 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine, have been developed for the determination of protamine. These optodes exhibit sensitive absorbance changes in response to varying protamine concentrations, useful in biotechnological and medical research (Kim et al., 2001).
Antibacterial Activity
Compounds containing this molecule have shown antibacterial properties. They have been tested against various bacteria, such as Escherichia coli and Staphylococcus aureus, demonstrating their potential in antimicrobial research (Patil et al., 2015).
Micellisation Probes
9-Diethylamino derivatives of benzo[a]phenoxazinium chlorides have been synthesized as fluorescent probes for detecting the micellisation process. Their ability to absorb and emit at longer wavelengths makes them valuable in studies of micellar media (Alves et al., 2009).
Hydrophobic Properties Study
As Nile Red, this compound has been used as a fluorescent probe to study the hydrophobic properties of proteins associated with detergents, contributing significantly to our understanding of protein-detergent interactions (Daban, Samsó, & Bartolomé, 1991).
Fluorescent Probe for Lipid Determination
Nile Red has also been employed as a vital stain for flow cytometric sorting of microalgal populations based on lipid content. This application is important in fields like biofuel research and microbiology (Cooksey, Guckert, Williams, & Callis, 1987).
Anionic Surfactant Monitoring
Optodes using this compound have been developed to monitor anionic surfactants, demonstrating the versatility of 9-Diethylamino derivatives in environmental monitoring and analytical chemistry (Chan, Lee, & Lu, 1998).
Mécanisme D'action
Target of Action
The primary target of 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride, also known as Nile Red, is the lipid-rich areas of microscopic biosamples . It is a fluorescent molecule whose excitation and emission maxima depend on the polarity of the solvent . It is primarily used as a probe to determine lipid microenvironments .
Mode of Action
Nile Red interacts with its targets, the lipid microenvironments, by embedding itself within these regions. The optical shift of Nile Red in various lipid bilayer environments can be predicted using a method that includes developing an improved Nile Red MM model, potential of mean force (PMF) calculations to determine the orientation and position of the dye in the bilayer, clustering to identify representative configurations, and combined QM/MM calculations to predict the spectra of Nile Red in each selected configuration in the bilayer .
Biochemical Pathways
It is known that the dye’s fluorescence properties change depending on the polarity of its environment, making it a valuable tool for studying lipid microenvironments .
Result of Action
The primary result of Nile Red’s action is the enhancement of contrast in lipid-rich areas of microscopic biosamples . This allows for the visualization and study of these areas. The dye’s fluorescence properties change depending on the polarity of its environment, providing information about the lipid microenvironments .
Action Environment
The action of Nile Red is influenced by the polarity of its environment. Its excitation and emission maxima change depending on the polarity of the solvent, which means that its fluorescence properties can vary in different lipid microenvironments . This makes Nile Red a valuable tool for studying these environments in a variety of contexts.
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride involves the reaction of 9H-benzo[a]phenoxazine with 4,6-dichloro-s-triazine followed by N-ethylation with diethylamine and subsequent conversion to the chloride salt.", "Starting Materials": [ "9H-benzo[a]phenoxazine", "4,6-dichloro-s-triazine", "diethylamine", "hydrochloric acid", "sodium hydroxide", "acetonitrile", "water" ], "Reaction": [ "9H-benzo[a]phenoxazine is reacted with 4,6-dichloro-s-triazine in acetonitrile at elevated temperature to form 9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine", "The resulting product is then treated with diethylamine in acetonitrile under reflux conditions to N-ethylate the secondary amine group", "The reaction mixture is then quenched with hydrochloric acid and the resulting solid is filtered and washed with water", "The crude product is then dissolved in acetonitrile and treated with sodium hydroxide to form the chloride salt of the desired compound" ] } | |
Numéro CAS |
28249-90-3 |
Nom du produit |
9-Diethylamino-5-(4,6-dichloro-s-triazinyl)-9H-benzo[a]phenoxazine Chloride |
Formule moléculaire |
C₂₃H₁₈Cl₃N₅O₂ |
Poids moléculaire |
502.78 |
Synonymes |
[5-(4,6-Dichloro-s-triazin-2-yl)-9H-benzo[a]phenoxazin-9-ylidene]diethyl-ammonium Chloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






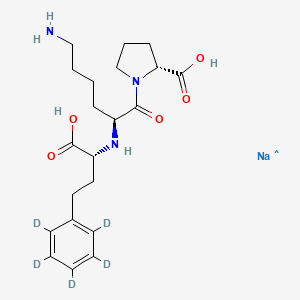
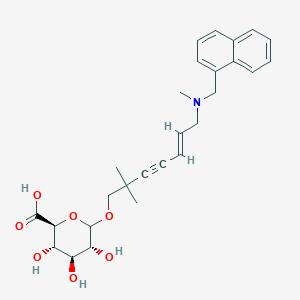
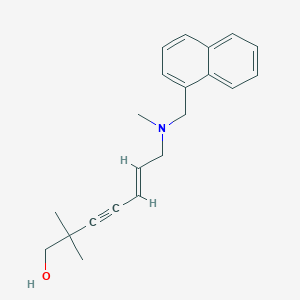
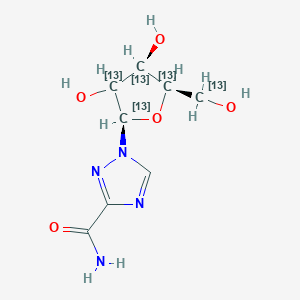
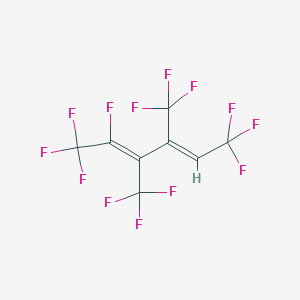

![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel](/img/structure/B1140576.png)
![3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140577.png)
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B1140578.png)
